Dicarboxydine

Description

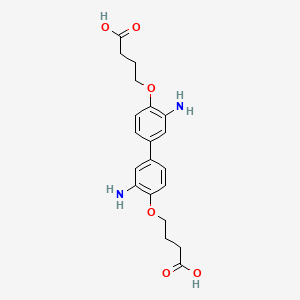

Structure

2D Structure

3D Structure

Properties

CAS No. |

73758-56-2 |

|---|---|

Molecular Formula |

C20H24N2O6 |

Molecular Weight |

388.4 g/mol |

IUPAC Name |

4-[2-amino-4-[3-amino-4-(3-carboxypropoxy)phenyl]phenoxy]butanoic acid |

InChI |

InChI=1S/C20H24N2O6/c21-15-11-13(5-7-17(15)27-9-1-3-19(23)24)14-6-8-18(16(22)12-14)28-10-2-4-20(25)26/h5-8,11-12H,1-4,9-10,21-22H2,(H,23,24)(H,25,26) |

InChI Key |

FFTZKJNDWLEIQY-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)OCCCC(=O)O)N)N)OCCCC(=O)O |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)OCCCC(=O)O)N)N)OCCCC(=O)O |

Other CAS No. |

73758-56-2 |

Synonyms |

DCD dicarboxydine |

Origin of Product |

United States |

Synthetic Methodologies for Dicarboxydine and Its Analogues

Established Synthetic Routes to Dicarboxydine

The synthesis of this compound can be approached through several established chemical reactions that are fundamental to organic chemistry. These methods leverage the reactivity of precursor molecules to construct the target compound.

Condensation reactions are a primary method for forming this compound. smolecule.com This type of reaction involves the joining of two molecules with the elimination of a smaller molecule, often water. libretexts.org In the context of this compound synthesis, this would typically involve the reaction of appropriate dicarboxylic acids with aromatic amines under controlled conditions. smolecule.com

A general example of a condensation reaction is esterification, where a carboxylic acid reacts with an alcohol to form an ester and water, often catalyzed by a strong acid. libretexts.orgyoutube.com Another relevant example is the formation of a peptide bond between an amino acid's carboxyl group and another's amine group, which is also a type of condensation reaction. libretexts.org The Claisen condensation, which involves the reaction of two ester molecules to form a β-keto ester, is another fundamental condensation reaction in organic synthesis. masterorganicchemistry.com

Oxidative coupling represents another viable synthetic route to this compound. smolecule.com This method utilizes oxidizing agents to couple two precursor molecules. In the case of this compound, this could involve the coupling of two benzidine (B372746) derivatives to form the core biphenyl (B1667301) structure. smolecule.com

The direct synthesis of this compound can be achieved by starting with well-defined precursor molecules. smolecule.com This approach allows for a more controlled and predictable synthesis. For instance, a plausible precursor could be 3,3'-Diamino-4,4'-dihydroxybiphenyl, which provides the core biphenyl structure with the correct placement of amino and hydroxyl groups for further modification. chemicalbook.com

Novel and Evolving Synthetic Strategies for this compound Derivatives

The field of organic synthesis is continually evolving, with new methodologies being developed to create complex molecules more efficiently. For derivatives of this compound, these novel strategies could include advancements in cross-coupling reactions, C-H activation, and annulation reactions. For example, recent developments in the synthesis of carbazole (B46965) nuclei, which are also nitrogen-containing heterocyclic compounds, have highlighted the use of multicomponent annulation reactions and catalyst-mediated cyclizations. nih.gov Such strategies could potentially be adapted for the synthesis of this compound derivatives with unique structural features.

Strategies for this compound Derivatization and Targeted Structural Modifications

The functional groups present in this compound, namely the carboxylic acid and amino groups, are amenable to a wide range of chemical modifications. This allows for the creation of a diverse library of derivatives with tailored properties.

Recent reviews on the derivatization of other complex molecules, such as ciprofloxacin (B1669076) and phenazine, highlight common strategies that could be applicable to this compound. nih.govresearchgate.net These strategies often involve:

Modification of the carboxylic acid group: This could include esterification, amidation, or reduction to an alcohol.

Modification of the amino group: This could involve acylation, alkylation, or diazotization followed by substitution.

Introduction of new functional groups: This could be achieved through electrophilic aromatic substitution on the biphenyl core.

Furthermore, strategies for the covalent modification of polymers like PVC have showcased innovative ways to link molecules using reactive functional groups, which could inspire novel derivatization approaches for this compound. mdpi.com

Comprehensive Analysis of this compound's Chemical Reactivity and Transformations

The key aspects of this compound's reactivity would include:

Acidity of the carboxylic acid groups: These groups can be deprotonated by a base, allowing for salt formation and subsequent reactions.

Nucleophilicity of the amino groups: The lone pair of electrons on the nitrogen atoms makes them nucleophilic and susceptible to reaction with electrophiles.

Reactivity of the aromatic rings: The biphenyl system can undergo electrophilic substitution reactions, with the position of substitution being directed by the existing amino and ether linkages.

The study of this compound's reactivity can be approached using computational tools like the activation strain model, which relates the energy of interacting reactants to their molecular structure and the strength of their interactions. rsc.org

Esterification Reactions

Esterification processes are crucial for the synthesis of various analogues of this compound, where hydroxyl or carboxylic acid functionalities are converted into ester groups. These reactions are not typically part of the direct synthesis of this compound itself but are employed in the preparation of related monomers and polymers.

One common approach is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. utripoli.edu.ly This method is fundamental in organic synthesis and can be applied to precursors of this compound analogues. For instance, the synthesis of esters from phenols, which is relevant to the hydroxyl groups in this compound precursors, can be achieved using acyl chlorides or acid anhydrides. The reaction of a phenol (B47542) with an acyl chloride is typically vigorous at room temperature, yielding an ester and hydrogen chloride. libretexts.org

A specific example of the synthesis of an analogue involves the preparation of 4,4'-dihydroxybiphenyl (B160632) diacrylate (44BDA), a crosslinker for hydrogels. This synthesis is achieved through the acrylation of 4,4'-dihydroxybiphenyl, a structural precursor to this compound. The reaction is carried out by dissolving 4,4'-dihydroxybiphenyl in an excess of tetrahydrofuran (B95107) (THF), followed by the addition of triethylamine (B128534) (TEA) and acryloyl chloride (AC) in a 3:3:1 molar ratio. acs.org The acryloyl chloride is added dropwise in an ice bath with continuous stirring, and the reaction proceeds overnight in the dark. acs.org

The Yamaguchi esterification is another powerful method for the synthesis of esters, particularly for complex molecules and natural product analogues. frontiersin.org This protocol utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) and 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction between a carboxylic acid and an alcohol under mild conditions. frontiersin.org This method is renowned for its high yields and regioselectivity. frontiersin.org

| Esterification Method | Reactants | Reagents/Catalysts | Key Features |

| Fischer-Speier Esterification | Carboxylic Acid + Alcohol | Acid Catalyst (e.g., H₂SO₄) | Reversible reaction; often requires heating. utripoli.edu.ly |

| Acylation of Phenols | Phenol + Acyl Chloride | None (vigorous reaction) | Produces ester and HCl. libretexts.org |

| Acrylation of 4,4'-dihydroxybiphenyl | 4,4'-dihydroxybiphenyl + Acryloyl Chloride | Triethylamine (TEA) | Synthesis of 4,4'-dihydroxybiphenyl diacrylate. acs.org |

| Yamaguchi Esterification | Carboxylic Acid + Alcohol | 2,4,6-trichlorobenzoyl chloride (TCBC), 4-dimethylaminopyridine (DMAP) | High yields, mild conditions, good for complex molecules. frontiersin.org |

Decarboxylation Processes

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, is a significant reaction in the synthesis and modification of certain biphenyl analogues of this compound. wikipedia.org This process is particularly relevant in the context of biphenyl-dicarboxylic acids.

The thermal decomposition of biphenyl-2,2'-dicarboxylic acid has been shown to proceed through decarboxylation, leading to the formation of biphenyl-2-carboxylic acid as an intermediate. acs.org Further reaction can lead to biphenyl. acs.org The decomposition of biphenyl-2-carboxylic acid itself primarily yields biphenyl through decarboxylation. acs.org

In some synthetic routes for biphenyl dicarboxylic acids, decarboxylation can be an undesirable side reaction. For example, the preparation of 4,4'-biphenyldicarboxylic acid from 4,4'-dialkylbiphenyl via oxidation can be accompanied by decarboxylation under harsh reaction conditions. google.com

The mechanism of decarboxylation of aromatic carboxylic acids can be complex. For some substituted benzoic acids, pyrolysis at high temperatures is consistent with an electrophilic aromatic substitution reaction. osti.gov For β-keto acids and malonic acid derivatives, decarboxylation occurs more readily through a cyclic, concerted transition state, resulting in an enol intermediate. masterorganicchemistry.com

| Substrate | Reaction Conditions | Primary Product(s) | Significance |

| Biphenyl-2,2'-dicarboxylic acid | Thermal decomposition (340-400 °C) | Biphenyl-2-carboxylic acid, Biphenyl | Demonstrates a pathway for the synthesis of less substituted biphenyls. acs.org |

| Biphenyl-2-carboxylic acid | Thermal decomposition (350-385 °C) | Biphenyl, Fluorenone | Key step in the decomposition of biphenyl carboxylic acids. acs.org |

| 4,4'-Dialkylbiphenyl | Oxidation (harsh conditions) | 4,4'-Biphenyldicarboxylic acid (with potential decarboxylation) | Decarboxylation is a competing side reaction. google.com |

Reduction Pathways

The most direct and commonly cited synthetic route to this compound (3,3'-diamino-4,4'-dihydroxybiphenyl) involves the reduction of its dinitro precursor, 3,3'-dinitro-4,4'-dihydroxybiphenyl. This transformation is a critical step that introduces the two amino groups.

A variety of reducing agents and catalytic systems can be employed for the reduction of aromatic nitro compounds to the corresponding amines. A patented method for the preparation of this compound specifies the use of a palladium on carbon (Pd/C) catalyst in the presence of a hydrazine (B178648) hydrate (B1144303) solution and an organic solvent. The reaction is carried out at a temperature range of 70°C to 150°C for 1 to 5 hours. This method is reported to be simple, rapid, and high-yielding, producing a product with a purity of over 99%.

Another documented procedure for a similar reduction involves adding 3,3'-dinitro-4,4'-dihydroxybiphenyl and a Pd/C catalyst to N-methyl-2-pyrrolidone (NMP) in a three-necked flask. vt.edu The mixture is heated to 100°C, and hydrazine hydrate is added dropwise. vt.edu

The reduction of dinitro compounds to diamino compounds is a well-established transformation in organic chemistry. Metal-free reduction methods have also been developed. For example, the use of bis(pinacolato)diboron (B136004) (B₂pin₂) as a reducing agent in the presence of a base like sodium hydroxide (B78521) can efficiently reduce aromatic nitro compounds, including dinitro compounds, to their corresponding diamino derivatives.

| Precursor | Reducing System | Solvent | Temperature | Reaction Time | Product |

| 3,3'-Dinitro-4,4'-dihydroxybiphenyl | Palladium on carbon, Hydrazine hydrate | Organic Solvent | 70-150 °C | 1-5 hours | 3,3'-Diamino-4,4'-dihydroxybiphenyl |

| 3,3'-Dinitro-4,4'-dihydroxybiphenyl | Palladium on carbon, Hydrazine hydrate | N-methyl-2-pyrrolidone (NMP) | 100 °C | Not specified | 3,3'-Diamino-4,4'-dihydroxybiphenyl vt.edu |

| Aromatic dinitro compounds | Bis(pinacolato)diboron (B₂pin₂), Sodium hydroxide | Methanol/Water | 50 °C | 15 minutes | Aromatic diamino compounds |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Dicarboxydine

Theoretical Frameworks Underpinning SAR Analysis of Dicarboxydine Analogues

The investigation into the Structure-Activity Relationship (SAR) of this compound analogues is built upon fundamental principles of medicinal chemistry. SAR analysis for this compound class involves the synthesis of a series of analogues where specific parts of the this compound scaffold are systematically modified. oncodesign-services.com The core concept is that alterations to a molecule's structure will lead to changes in its biological activity, allowing for the identification of key functional groups and structural motifs essential for its therapeutic effects. researchgate.net

Early SAR studies on this compound focused on modifications of the terminal carboxyl groups, the central scaffold, and various substituent positions. By altering, removing, or masking these functional groups, researchers can deduce their importance in binding to biological targets. slideshare.net For instance, the conversion of the carboxylic acid moieties to esters or amides has been a common strategy to probe the necessity of the acidic protons for activity. The analysis of the biological data from these analogues helps to build a qualitative understanding of which structural features are associated with increased or decreased biological effects. oncodesign-services.com This qualitative approach, often referred to as traditional SAR, lays the groundwork for more advanced quantitative analyses. technologynetworks.com

The theoretical framework also considers steric and electronic effects. The introduction of bulky substituents, for example, can be used to explore the spatial constraints of the target's binding pocket. slideshare.net Similarly, modifying substituents with electron-donating or electron-withdrawing groups helps to understand the electronic requirements for optimal interaction with the biological target. slideshare.net These systematic modifications and the subsequent analysis of their impact on biological activity are crucial for constructing a comprehensive SAR profile for the this compound series.

Quantitative Relationships between this compound's Structural Features and Biological Activities

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a compound and its biological activity. wikipedia.org For this compound and its analogues, QSAR studies aim to develop predictive models that can forecast the biological potency of novel derivatives before their synthesis. longdom.org This approach relies on calculating a wide array of molecular descriptors that quantify various physicochemical properties of the molecules. mdpi.com

These descriptors for this compound analogues typically include:

Hydrophobicity descriptors: such as the partition coefficient (logP), which measures the lipophilicity of the compounds.

Electronic descriptors: like Hammett constants, which describe the electron-donating or withdrawing nature of substituents. slideshare.net

Steric descriptors: such as Taft's steric parameters (Es), which quantify the bulkiness of different groups. slideshare.net

Topological descriptors: which describe the connectivity and shape of the molecule.

Once these descriptors are calculated for a series of this compound analogues with known biological activities, statistical methods like multiple linear regression (MLR) or machine learning algorithms are employed to build a QSAR model. longdom.orgtaylorfrancis.com The general form of a QSAR equation is:

Biological Activity = f(descriptor1, descriptor2, ..., descriptorN) taylorfrancis.com

A hypothetical QSAR study on a series of this compound analogues might yield an equation like:

log(1/C) = 0.5 * logP - 0.2 * Es + 1.5 * σ + 2.3

Where log(1/C) represents the biological activity, logP is the lipophilicity, Es is the steric parameter, and σ is the Hammett constant. Such a model would suggest that activity increases with higher lipophilicity and electron-withdrawing character, while bulky substituents are detrimental. The predictive power of these models is rigorously evaluated through internal and external validation techniques to ensure their reliability. mdpi.com

Below is a hypothetical data table from a QSAR study on this compound analogues:

| Analogue | logP | Es | σ | Observed Activity (log(1/C)) | Predicted Activity (log(1/C)) |

| This compound | 2.1 | -0.5 | 0.1 | 3.5 | 3.52 |

| Analogue A | 2.5 | -0.4 | 0.2 | 3.8 | 3.83 |

| Analogue B | 1.8 | -0.8 | -0.1 | 3.1 | 3.09 |

| Analogue C | 3.0 | -0.3 | 0.3 | 4.2 | 4.21 |

| Analogue D | 2.3 | -0.6 | 0.0 | 3.4 | 3.45 |

This table presents fictional data for illustrative purposes.

Application of Molecular Modeling and Docking Simulations in this compound Interaction Studies

Molecular modeling and docking simulations are powerful computational tools that provide a three-dimensional perspective on how this compound and its analogues interact with their biological targets. verisimlife.com These methods are instrumental in understanding the binding modes of these compounds at an atomic level. sarjournal.com

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. verisimlife.com In the context of this compound, docking studies would involve placing the 3D structure of this compound or its analogues into the binding site of its target protein. The simulation then calculates the most favorable binding poses and estimates the binding affinity. sarjournal.com These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-receptor complex. iranjournals.ir

Molecular dynamics (MD) simulations can further refine the understanding of these interactions by simulating the movement of the atoms in the complex over time. verisimlife.comnih.gov This provides insights into the flexibility of both the ligand and the protein, and the stability of the binding interactions. scifiniti.com For instance, an MD simulation might show that a specific hydrogen bond between a carboxyl group of this compound and an amino acid residue in the binding site is consistently maintained, highlighting its importance for binding.

The results from these simulations are crucial for interpreting SAR data and for the rational design of new, more potent analogues. For example, if a docking study reveals an unoccupied hydrophobic pocket in the binding site, new analogues with appropriate hydrophobic substituents can be designed to fill this pocket and potentially increase binding affinity. verisimlife.com

Identification and Elucidation of Key Pharmacophoric Features for this compound's Molecular Interactions

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. numberanalytics.comdergipark.org.tr The identification of the pharmacophore for this compound is a critical step in understanding its mechanism of action and in designing novel compounds with similar activity. nih.gov

Pharmacophore models can be generated using two main approaches: ligand-based and structure-based. nih.gov In a ligand-based approach, a set of active this compound analogues are superimposed, and common chemical features are identified. In a structure-based approach, the model is derived from the interactions observed in the crystal structure of the this compound-target complex or from docking simulations. nih.gov

The key pharmacophoric features for this compound's molecular interactions might include:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygens of the dicarboxyl groups are likely to act as hydrogen bond acceptors. nih.gov

Hydrogen Bond Donors (HBD): The hydroxyl protons of the dicarboxyl groups can function as hydrogen bond donors. nih.gov

Aromatic Rings (AR): If the central scaffold of this compound contains aromatic rings, these can engage in pi-pi stacking or hydrophobic interactions. numberanalytics.com

Hydrophobic Features (H): Non-polar parts of the molecule contribute to hydrophobic interactions within the binding pocket. numberanalytics.com

A hypothetical pharmacophore model for this compound might consist of two hydrogen bond acceptors, two hydrogen bond donors, and a central hydrophobic region, all arranged in a specific three-dimensional geometry. This model can then be used as a 3D query to screen large virtual databases for new, structurally diverse compounds that match the pharmacophore and are therefore likely to be active. advancedsciencenews.com

Below is a hypothetical table summarizing the key pharmacophoric features of this compound:

| Pharmacophoric Feature | Corresponding Structural Moiety | Type of Interaction |

| Hydrogen Bond Acceptor 1 | Carbonyl oxygen of first carboxyl group | Hydrogen Bond |

| Hydrogen Bond Donor 1 | Hydroxyl proton of first carboxyl group | Hydrogen Bond |

| Hydrogen Bond Acceptor 2 | Carbonyl oxygen of second carboxyl group | Hydrogen Bond |

| Hydrogen Bond Donor 2 | Hydroxyl proton of second carboxyl group | Hydrogen Bond |

| Hydrophobic Region | Central scaffold | Hydrophobic Interaction |

This table presents fictional data for illustrative purposes.

Molecular and Biochemical Mechanisms of Dicarboxydine S Interaction

Ligand-Biomolecule Binding Dynamics and Characterization

No public data is available on the ligand-biomolecule binding dynamics of a compound named Dicarboxydine.

Mechanisms of Cellular Pathway Modulation by this compound

There is no scientific literature detailing how a compound named this compound modulates cellular pathways.

No studies were found that investigate the influence of a compound named this compound on cell proliferation mechanisms.

No research is available on the modulation of apoptosis pathways by a compound named this compound.

Investigations into this compound's Enzyme Interactions and Inhibition Kinetics

There are no published investigations into the enzyme interactions or inhibition kinetics of a compound named this compound.

Mechanistic Analysis of this compound's Alterations in Metabolic Pathways

No mechanistic analyses of alterations in metabolic pathways caused by a compound named this compound have been documented in scientific literature.

Preclinical Pharmacokinetic Characterization and Metabolic Profiling of Dicarboxydine

Absorption and Distribution Dynamics in Defined Preclinical Models

The absorption of cariprazine following oral administration is rapid and effective in preclinical species. nih.gov In rats, the absolute oral bioavailability of cariprazine has been determined to be 52%. nih.gov Following oral administration of a 1 mg/kg dose to mice, the maximum plasma concentration (Cmax) of cariprazine was reached at 2 hours post-dose. nih.gov In rats, the time to reach maximum plasma concentration (Tmax) was observed to be between 0.5 and 1 hour. nih.gov

Cariprazine exhibits extensive tissue distribution, which is indicated by a high volume of distribution (Vd) of 6.5 L/kg in rats. nih.gov This suggests that the compound distributes widely into various tissues throughout the body. Furthermore, cariprazine demonstrates significant penetration into the brain. In mice, the brain-to-plasma ratio for cariprazine was found to be 7.3, indicating that the concentration of the drug in the brain is substantially higher than in the plasma. nih.gov Similarly, in rats, cariprazine rapidly and extensively penetrates the brain, with a brain-to-plasma ratio of 11. nih.gov The peak concentrations in the brain were achieved at similar times to those in the plasma. nih.gov Cariprazine and its major active metabolites are highly bound to plasma proteins, with a binding percentage ranging from 91% to 97%. drugbank.com

The pharmacokinetic parameters of cariprazine in preclinical models are summarized in the table below.

| Parameter | Species | Value |

| Oral Bioavailability | Rat | 52% |

| Tmax (oral) | Mouse | 2 hours |

| Rat | 0.5 - 1 hour | |

| Volume of Distribution (Vd) | Rat | 6.5 L/kg |

| Brain-to-Plasma Ratio | Mouse | 7.3 |

| Rat | 11 | |

| Plasma Protein Binding | - | 91 - 97% |

This table presents a summary of key preclinical pharmacokinetic parameters of Cariprazine.

Investigation of Excretion Routes and Underlying Mechanisms in Preclinical Systems

The elimination of cariprazine and its metabolites from the body occurs primarily through metabolic conversion followed by excretion. The parent compound, cariprazine, has an elimination half-life of 2-3 hours in rats, irrespective of the route of administration. nih.gov Following the administration of cariprazine to patients, approximately 21% of the daily dose was recovered in the urine, with about 1.2% being excreted as the unchanged parent drug. drugbank.com This indicates that a significant portion of the drug is eliminated as metabolites. The extensive metabolism of cariprazine to more polar metabolites facilitates their excretion from the body.

Advanced Analytical Methodologies for Dicarboxydine Research

Development and Application of Chromatographic Separation Techniques for Dicarboxydine

Chromatographic techniques are fundamental for isolating an analyte from a mixture, which is a critical step for accurate quantification and identification. shimadzu.com For a compound like this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are applicable, though HPLC is generally preferred for non-volatile and thermally unstable compounds. oxfordindices.comybotech.com

High-Performance Liquid Chromatography (HPLC): HPLC separates components in a liquid sample by passing them through a column filled with a stationary phase, propelled by a high-pressure liquid mobile phase. ebsco.comwikipedia.org The separation is based on the differential interactions of each component with the stationary and mobile phases. wikipedia.org For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be employed. In this setup, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. pragolab.cz Due to its dicarboxylic acid nature, pH modification of the mobile phase with an agent like formic acid can be crucial to ensure the analyte is in a consistent ionic state, leading to sharp, symmetrical peaks. pragolab.cz

Gas Chromatography (GC): GC is highly effective for volatile compounds. While this compound itself is not highly volatile, it can be analyzed using GC after a chemical derivatization step. nih.govresearchgate.net Esterification of the carboxylic acid groups (e.g., to form dibutyl esters) increases the compound's volatility, making it suitable for GC analysis. nih.gov Separation occurs in a capillary column, and detection is often performed using mass spectrometry (GC-MS) or a flame ionization detector (FID). nih.govresearchgate.net GC-MS provides excellent sensitivity and structural information. cdc.gov

The choice between HPLC and GC depends on the sample matrix, required sensitivity, and available instrumentation. For bioanalytical applications, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is often the method of choice due to its high specificity and sensitivity without requiring derivatization. nih.gov

Spectroscopic Characterization and Quantitative Analysis Methods for this compound (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, UV-Vis Spectrophotometry)

Spectroscopic methods are indispensable for both elucidating the molecular structure of this compound and for its quantitative measurement.

Mass Spectrometry (MS): Mass spectrometry measures the mass-to-charge ratio (m/z) of ions and is a powerful tool for both identification and quantification. When coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), it offers exceptional selectivity and sensitivity. nih.gov For quantitative bioanalysis, tandem mass spectrometry (MS/MS) is the gold standard. nih.govnih.gov In this technique, a specific parent ion of the analyte is selected, fragmented, and a resulting fragment ion is monitored. This process, known as multiple reaction monitoring (MRM), significantly reduces background interference and enhances specificity. For dicarboxylic acids, electrospray ionization (ESI) is a common technique used to generate the initial ions. pragolab.cznih.gov The analysis of benzidine (B372746) and its derivatives by MS has been shown to be effective, with detection limits in the picogram range. nih.govcore.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful method for the unambiguous determination of molecular structure. measurlabs.comlibretexts.org It works by observing the behavior of atomic nuclei (particularly ¹H and ¹³C) in a magnetic field. wikipedia.org An NMR spectrum provides detailed information about the chemical environment of each atom, allowing scientists to piece together the molecule's connectivity and three-dimensional structure. measurlabs.comnih.gov While less commonly used for routine quantitative analysis compared to MS, NMR is crucial for the initial characterization of a reference standard of this compound. bruker.com

UV-Vis Spectrophotometry: Ultraviolet-visible (UV-Vis) spectrophotometry measures the absorption of light in the UV and visible parts of the spectrum. oxfordindices.com This technique is often used for quantitative analysis, especially when coupled with HPLC. The benzidine core of this compound contains aromatic rings, which act as a chromophore, meaning it will absorb UV light at a characteristic wavelength. According to the Beer-Lambert law, the amount of light absorbed is directly proportional to the analyte's concentration. A colorimetric sensor method developed for benzidine demonstrates the utility of spectroscopic techniques for quantification. sid.ir

Electrophoretic Methods in this compound Analysis

Electrophoretic methods separate molecules based on their size and electrical charge in an electric field. nih.gov Capillary electrophoresis (CE) is a high-resolution technique that performs separations within a narrow fused silica (B1680970) capillary, offering high efficiency and minimal sample consumption. scielo.org.mx

Capillary Zone Electrophoresis (CZE): CZE is the most common form of CE. In this method, a background electrolyte fills the capillary, and when a voltage is applied, ions migrate at different velocities depending on their charge-to-size ratio. As a dicarboxylic acid, this compound would be negatively charged at neutral or basic pH and could be readily separated. CE has been successfully used for the selective determination of aromatic amines, including benzidine derivatives, in various samples. sid.irnih.gov Coupling CE with mass spectrometry (CE-MS) further enhances its power, providing both high-resolution separation and sensitive detection, with reported detection limits for some primary aromatic amines in the sub-µg/kg range. nih.gov

Design and Validation of Bioanalytical Assays for this compound in Complex Biological Matrices

Analyzing this compound in complex biological matrices such as plasma, urine, or tissue requires a dedicated bioanalytical assay. europa.eu The development and validation of such an assay are governed by strict guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure data reliability. europa.eufda.gov

The process involves:

Method Development: This begins with selecting the most appropriate analytical platform, which for a small molecule like this compound in a biological matrix is typically LC-MS/MS. nih.govresearchgate.net The development phase involves optimizing sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), chromatographic conditions, and mass spectrometric parameters to achieve the desired sensitivity and selectivity. japsonline.com

Method Validation: A full validation proves that the method is reliable and reproducible for its intended purpose. europa.euajpsonline.com Key validation parameters include: ajpsonline.com

Accuracy: The closeness of measured values to the true value.

Precision: The degree of agreement among multiple measurements of the same sample.

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

Calibration Curve (Linearity): The concentration range over which the assay is accurate and precise.

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration that can be reliably detected and quantified, respectively.

Recovery: The efficiency of the extraction process.

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, autosampler stability).

For endogenous compounds that are naturally present in the body, a surrogate matrix or surrogate analyte approach may be necessary for calibration since a true "blank" matrix is unavailable. cstti.com

Determination of Quantitative Analytical Parameters and Detection Limits

Quantitative parameters define the performance of an analytical method. While specific validated data for this compound is not readily found in the literature, performance can be estimated from methods developed for analogous compounds like other dicarboxylic acids and benzidine derivatives. These studies demonstrate that modern analytical instruments can achieve very low detection limits.

For example, an LC-MS/MS method for the dicarboxylic acid methylmalonic acid in plasma achieved a limit of quantification (LOQ) of 0.1 µmol/L. nih.gov Another method for dicarboxylic acids reported method detection limits (MDL) of ≤0.06 mg/L. pragolab.cz For benzidine and its chlorinated derivative, direct analysis by mass spectrometry without chromatography yielded detection limits as low as 9 to 21 picograms. nih.gov Capillary electrophoresis coupled to tandem MS has been used to detect primary aromatic amines with LODs in the 0.2–1.3 µg/kg range. nih.gov

The table below summarizes some reported quantitative parameters for related compounds, illustrating the typical performance achievable with these advanced techniques.

Interactive Table: Example Quantitative Parameters for this compound-Related Compounds

| Analyte(s) | Method | Matrix | Linearity Range | Detection/Quantification Limit | Citation |

| Methylmalonic Acid | LC-MS/MS | Plasma, Urine | Up to 150 µmol/L | LOQ: 0.1 µmol/L; LOD: 0.05 µmol/L | nih.gov |

| Succinic, Glutaric, Adipic Acids | LC-MS | Aqueous Solution | 0.1 - 5 mg/L | MDL: ≤0.06 mg/L | pragolab.cz |

| C2-C14 Dicarboxylic Acids | GC-MS (after derivatization) | Standard Solution | Not Specified | LOD: 1-4 pg (in SIM mode) | nih.govresearchgate.net |

| C2-C14 Dicarboxylic Acids | LC-MS/MS | Standard Solution | Not Specified | LOD: 5-40 pg | nih.govresearchgate.net |

| Benzidine | Colorimetric Sensor (UV-Vis) | Aqueous Solution | 4.25x10⁻⁶ - 1.71x10⁻⁵ M | LOD: 0.116 ppm (6.37x10⁻⁷ M) | sid.ir |

| 19 Primary Aromatic Amines | CE-MS/MS | Acetic Simulant | Not Specified | LOD: 0.2 - 1.3 µg/kg | nih.gov |

| Benzidine & 3,3'-Dichlorobenzidine | FT-ICR-MS (Chemical Ionization) | Standard | Not Specified | LOD: 9 pg (Benzidine); 21 pg (DCB) | nih.gov |

LOD: Limit of Detection; LOQ: Limit of Quantification; MDL: Method Detection Limit; SIM: Selected Ion Monitoring.

Applications of Dicarboxydine As a Research Tool and Chemical Scaffold

Utility of Dicarboxydine in Mechanistic Studies of Fundamental Cellular Processes (e.g., cell cycle regulation, cellular signaling cascades)

This compound and its derivatives have been instrumental in dissecting the intricate mechanisms of essential cellular processes such as cell cycle regulation and cellular signaling cascades. The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. khanacademy.orgkhanacademy.org Key players in this regulation are cyclins and cyclin-dependent kinases (CDKs), which form complexes to drive the cell through its different phases. praxilabs.com this compound-based compounds have been developed as modulators of these complexes, allowing researchers to probe the consequences of their altered activity.

For instance, specific this compound derivatives can inhibit the activity of certain cyclin-CDK complexes, leading to cell cycle arrest at specific checkpoints. khanacademy.orgnih.gov This allows for the detailed study of the events that occur at these checkpoints and the identification of downstream targets of the cyclin-CDK complexes. By observing the effects of these compounds, researchers can gain insights into the molecular machinery that governs cell cycle progression and how its dysregulation can contribute to diseases like cancer.

In the realm of cellular signaling, this compound has been utilized to investigate various signaling pathways. Cells communicate with each other and their environment through a complex network of signaling molecules and receptors. khanacademy.orgwikipedia.org These signaling cascades control a multitude of cellular functions, including growth, differentiation, and metabolism. nih.gov this compound-based probes have been designed to selectively interact with specific components of these pathways, such as kinases or phosphatases. nih.gov By doing so, they can either activate or inhibit a particular signaling event, enabling researchers to trace the flow of information within the cell and understand the functional role of each component. nih.gov

Role of this compound in Understanding Molecular Interactions at the Ligand-Target Interface

The precise interaction between a ligand (such as a drug or a signaling molecule) and its target protein is fundamental to its biological effect. nih.gov this compound has proven to be a valuable tool for studying these interactions at a molecular level. Its scaffold can be chemically modified to incorporate various functional groups, allowing for the systematic exploration of the binding pocket of a target protein. researchgate.net

By synthesizing a library of this compound analogs with different substituents, researchers can perform structure-activity relationship (SAR) studies. These studies help to identify the key chemical features of the ligand that are essential for binding and the specific amino acid residues in the target protein that are involved in the interaction. This information is crucial for the rational design of more potent and selective drugs. ucsf.edu

Furthermore, this compound-based probes can be equipped with photoaffinity labels, such as benzophenones or diazirines. nih.gov These labels can be activated by light to form a covalent bond with the target protein, allowing for the identification of the binding site and the characterization of the ligand-target complex. nih.gov This technique provides direct evidence of the interaction and can reveal subtle details about the binding mode that are not accessible through other methods.

This compound as a Precursor or Intermediate in the Synthesis of Novel Chemical Entities for Research

The chemical structure of this compound makes it an ideal starting material or intermediate for the synthesis of a diverse range of novel chemical entities with potential applications in research. Its core structure can be readily modified through various chemical reactions, allowing for the introduction of different functional groups and the construction of more complex molecules. nih.gov

For example, the carboxylic acid groups of this compound can be converted into amides, esters, or other functional groups, leading to the generation of libraries of compounds with diverse chemical properties. These libraries can then be screened for biological activity against a variety of targets. This approach has been successfully used to identify new inhibitors of enzymes, modulators of receptors, and probes for studying biological processes. wikipedia.org

The versatility of this compound as a synthetic intermediate has also been exploited in the development of new chemical tools for chemical biology. For instance, it has been used as a scaffold for the construction of bifunctional molecules that can bring two proteins into close proximity, or for the development of fluorescent probes that can visualize specific cellular components. nih.gov

Contributions of this compound to Fundamental Chemical Biology Investigations

Through its various applications, this compound has made significant contributions to our understanding of fundamental biological processes at the molecular level. jhu.edu By providing tools to manipulate and study the intricate machinery of the cell, it has helped to unravel the complexities of cell cycle regulation, cellular signaling, and ligand-target interactions. ucsf.edu

The insights gained from studies using this compound-based compounds have not only advanced our basic knowledge of biology but also have important implications for human health. By identifying new targets for drug discovery and providing a framework for the rational design of new therapeutic agents, this compound has the potential to contribute to the development of new treatments for a wide range of diseases. ucsf.edu

The continued exploration of the chemical space around the this compound scaffold is likely to yield even more powerful tools for chemical biology research in the future. As our understanding of the molecular basis of life continues to grow, so too will the importance of versatile chemical tools like this compound in driving new discoveries. wikipedia.org

| Application Area | Specific Use of this compound | Key Research Findings |

|---|---|---|

| Cell Cycle Regulation | As a modulator of cyclin-CDK complexes | Elucidation of checkpoint control mechanisms and identification of downstream targets. |

| Cellular Signaling | As a probe for specific kinases and phosphatases | Tracing of signal transduction pathways and understanding the function of individual signaling components. |

| Ligand-Target Interactions | As a scaffold for structure-activity relationship (SAR) studies and photoaffinity labeling | Identification of key binding interactions and characterization of ligand binding sites. |

| Synthesis of Novel Chemical Entities | As a precursor for the generation of compound libraries | Discovery of new enzyme inhibitors, receptor modulators, and chemical probes. |

| Compound Name |

|---|

| This compound |

| Benzophenone |

| Diazirine |

Emerging Research Directions and Unanswered Questions in Dicarboxydine Research

The study of Dicarboxydine, a compound characterized by its two butyric acid units linked via a 3,3'-diamino-p,p'-biphenylenedioxy structure, is entering a new phase where advanced technologies and computational methods offer the potential to unlock a deeper understanding of its behavior and interactions at a molecular level. ontosight.ai While historical research has provided foundational knowledge, numerous questions regarding its biological significance and molecular interactions remain unanswered. Future research is poised to pivot towards an integrated, multi-disciplinary approach to systematically explore the compound's properties and mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.